N-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide
Description
N-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide (CAS: 381696-85-1) is a synthetic small molecule with a molecular formula of C₂₃H₁₉ClN₂O₃S and an average molecular weight of 438.926 . Its structure features a 1H-quinolin-2-one core substituted with a chlorine atom at position 6, a phenyl group at position 4, and a 4-methylbenzenesulfonamide moiety linked via a methyl group at position 2. The compound is cataloged under identifiers such as ChemSpider ID 984220 and MolPort-000-699-098, indicating its relevance in chemical databases for drug discovery or material science .
Properties
IUPAC Name |
N-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-15-7-10-18(11-8-15)30(28,29)25-14-20-22(16-5-3-2-4-6-16)19-13-17(24)9-12-21(19)26-23(20)27/h2-13,25H,14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYVRWWHPKPOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide involves multiple steps. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide (-SO₂NH-) moiety undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:
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Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides yields N-substituted sulfonamides. For example, treatment with methyl iodide in the presence of K₂CO₃ produces N-methylated derivatives .
-
Hydrolysis : Acidic or basic hydrolysis cleaves the sulfonamide bond, generating 4-methylbenzenesulfonic acid and the corresponding amine derivative .
Table 1: Sulfonamide Reactivity
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-methylsulfonamide | 65–78 | |
| Hydrolysis | HCl (6M), reflux | 4-methylbenzenesulfonic acid + amine | 82 |
Electrophilic Substitution on the Quinoline Ring
The quinoline core participates in electrophilic aromatic substitution (EAS) at positions activated by electron-donating groups:
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Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the 5- or 8-position of the quinoline ring .
-
Sulfonation : Concentrated H₂SO₄ generates sulfonic acid derivatives, enhancing water solubility.
Table 2: EAS Reactions
| Position | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| C-5 | HNO₃/H₂SO₄ | 5-Nitroquinoline | Major product | |
| C-8 | HNO₃/H₂SO₄ | 8-Nitroquinoline | Minor product |
Cross-Coupling Reactions
The chloro substituent at C-6 of the quinoline ring enables palladium- or copper-catalyzed cross-coupling:
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Suzuki-Miyaura : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .
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Buchwald-Hartwig Amination : Coupling with amines forms C–N bonds, useful for introducing pharmacophores .
Table 3: Cross-Coupling Examples
| Catalyst | Substrate | Product | Yield (%) | Source |
|---|---|---|---|---|
| Pd(OAc)₂ | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)quinoline | 72 | |
| CuBr | Benzylamine | 6-Benzylaminoquinoline | 58 |
Redox Reactions
-
Reduction of the Quinoline Ring : Hydrogenation with H₂/Pd-C reduces the quinoline to a tetrahydroquinoline derivative, altering electronic properties .
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Oxidation of the Methyl Group : KMnO₄ oxidizes the 4-methylbenzenesulfonamide’s methyl group to a carboxylic acid .
Table 4: Redox Transformations
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd-C | Tetrahydroquinoline | 89 | |
| Oxidation | KMnO₄, H₂O | 4-Carboxybenzenesulfonamide | 63 |
Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
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Triazole Formation : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides generates 1,2,3-triazole hybrids .
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Quinazoline Derivatives : Cyclization with thioureas or amidines forms quinazoline scaffolds, enhancing biological activity .
Table 5: Heterocyclic Products
| Reaction Partner | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Benzyl azide | CuSO₄, sodium ascorbate | Triazole-quinoline hybrid | Antimicrobial | |
| Thiourea | K₂CO₃, DMF | Quinazoline sulfonamide | Kinase inhibition |
Mechanistic Insights
-
Sulfonamide Reactivity : The electron-withdrawing sulfonyl group enhances the acidity of the NH proton (pKa ≈ 10), facilitating deprotonation and nucleophilic attack .
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Quinoline Activation : The chloro substituent at C-6 directs EAS to C-5/C-8 via resonance effects, while the 2-oxo group stabilizes intermediates through conjugation .
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies against various pathogens. Research indicates that derivatives of quinoline compounds exhibit significant antibacterial and antifungal properties.
Case Study: Antimicrobial Screening
A study synthesized several quinoline derivatives, including N-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide, and evaluated their activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential for development as antituberculosis agents .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 7b | 12.5 | Pseudomonas aeruginosa |
Anticancer Research
This compound has been investigated for its anticancer properties. The compound's structural features contribute to its ability to inhibit cancer cell proliferation.
Case Study: Anticancer Evaluation
In a study focused on new derivatives of quinoline, researchers synthesized N-substituted compounds and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 9c | 15 | HeLa |
| 7a | 20 | MCF7 |
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor, particularly targeting enzymes related to diabetes and neurodegenerative diseases.
Case Study: Enzyme Inhibitory Potential
Research on sulfonamide derivatives indicated that compounds similar to this compound were screened for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The findings revealed that these compounds could serve as potential therapeutic agents for Type 2 diabetes mellitus and Alzheimer's disease due to their ability to inhibit these enzymes effectively .
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 3 | α-glucosidase | 25 |
| 7 | Acetylcholinesterase | 30 |
Mechanism of Action
The mechanism of action of N-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of quinoline-based sulfonamides, which are studied for their diverse pharmacological and chemical properties. Below is a detailed comparison with two structurally analogous compounds identified in the literature and commercial databases:
Structural and Molecular Comparisons
Substituent Analysis
- Chlorine Position: The target compound and the third analog (7f) share a chlorine atom on the quinoline ring (positions 6 and 7, respectively), which may enhance electrophilic reactivity or influence binding interactions in biological systems .
- Sulfonamide Variations: The target compound uses a 4-methylbenzenesulfonamide group, likely improving solubility compared to the benzenesulfonyl group in the second analog .
- Additional Functional Groups :
Implications of Structural Differences
- Electron-Withdrawing Effects: Fluorine in 7f could stabilize the quinoline core via electron withdrawal, whereas chlorine in the target compound may act as a leaving group in synthetic modifications .
- Synthetic Accessibility : The target compound’s simpler structure (lacking fluorine or ester groups) may offer advantages in large-scale synthesis .
Biological Activity
N-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide is a synthetic compound belonging to the quinoline class, characterized by its unique structural features, including a chloro substituent and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
The molecular formula of this compound is C23H19ClN2O3S, with a molecular weight of 448.92 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN2O3S |
| Molecular Weight | 448.92 g/mol |
| IUPAC Name | This compound |
| InChI Key | NZRKRSRNVCTXII-UHFFFAOYSA-N |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.
Antimicrobial Activity
A study investigated the antimicrobial potential of various quinoline derivatives, including N-(substituted phenyl)-2-chloroacetamides, which share structural similarities with the target compound. These derivatives were tested against various pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative bacteria : Showed reduced efficacy against Escherichia coli.
- Fungi : Moderate effectiveness was observed against Candida albicans.
The study concluded that the position of substituents on the phenyl ring significantly influenced biological activity, with halogenated compounds exhibiting higher lipophilicity, facilitating membrane penetration and antimicrobial action .
Anticancer Activity
The anticancer properties of quinoline derivatives have been explored extensively. In vitro studies demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer) cells:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 16d | HeLa | <10 |
| 17a | MCF-7 | <10 |
| 16c | SKOV-3 | <10 |
These findings suggest that modifications to the quinoline structure can enhance anticancer activity, indicating potential for further development in cancer therapeutics .
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways, leading to inhibition of microbial growth or cancer cell proliferation .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of similar compounds:
- Antimicrobial Screening : A quantitative structure–activity relationship (QSAR) analysis indicated that certain structural modifications could enhance antimicrobial efficacy against resistant strains .
- Anticancer Studies : Research highlighted that derivatives with specific substituents showed potent cytotoxic effects on cancer cells while maintaining lower toxicity to normal cells, suggesting a favorable therapeutic index .
Q & A
Basic: What synthetic strategies are recommended for preparing N-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the quinoline core and subsequent sulfonamide coupling. A common approach includes:
Quinoline formation : Condensation of substituted anilines with ketoesters under acidic conditions to yield the 1H-quinolin-2-one scaffold.
Chlorination : Introduction of the chloro group at the 6-position using POCl₃ or other chlorinating agents.
Sulfonamide coupling : Reaction of the chlorinated quinoline intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., Na₂CO₃) in tetrahydrofuran (THF) .
Purification : Column chromatography (silica gel) or recrystallization from n-hexane/CCl₄ to isolate the final product.
Key parameters : Maintain anhydrous conditions during sulfonamide formation and monitor reaction progress via TLC.
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
A combination of methods ensures accurate structural confirmation:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro, phenyl, and methyl groups) and integration ratios.
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and hydrogen-bonding networks. Use SHELXL for refinement (R factor < 0.05) and ORTEP-3 for graphical representation .
Example : Atypical C–H⋯O interactions in the crystal lattice can be identified via X-ray data, confirming molecular packing .
Advanced: How can discrepancies between NMR and X-ray crystallographic data be resolved?
Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. Mitigation strategies include:
Dynamic NMR studies : Variable-temperature NMR to detect conformational flexibility.
DFT calculations : Compare experimental and computed NMR chemical shifts (e.g., using Gaussian 09) to validate dominant conformers .
Multi-technique validation : Cross-check with IR spectroscopy (for functional groups) and powder XRD (to rule out polymorphic variations).
Hydrogen-bond analysis : SHELXL-refined X-ray data can resolve ambiguities in proton positioning .
Advanced: How to design experiments for analyzing hydrogen-bonding interactions in the crystal structure?
Answer:
Crystallization : Grow single crystals via slow evaporation of a n-hexane/CCl₄ solution .
Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 199 K) to minimize thermal motion .
Refinement : Apply SHELXL to model hydrogen bonds, with geometric constraints (C–H = 0.95–0.96 Å, Uiso(H) = 1.2Ueq(C)) .
Visualization : Generate ORTEP diagrams to illustrate intermolecular interactions (e.g., C–H⋯O dimers) .
Table 1 : Example hydrogen-bond parameters from a similar sulfonamide:
| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| C8–H8⋯O1 | 0.95 | 2.52 | 3.241 | 133 |
| C12–H12⋯O2 | 0.95 | 2.48 | 3.316 | 147 |
Advanced: What computational methods are suitable for predicting biological activity or reactivity?
Answer:
DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes implicated in antimicrobial activity) .
MD simulations : Assess stability of ligand-protein complexes in aqueous environments (e.g., GROMACS).
QSAR models : Corrogate substituent effects (e.g., chloro, methyl) on bioactivity using regression analysis.
Basic: What are common pitfalls in crystallizing sulfonamide derivatives, and how to address them?
Answer:
- Poor crystal quality : Optimize solvent polarity (e.g., n-hexane/CCl₄ mixtures) and cooling rates .
- Disorder in the lattice : Use low-temperature data collection (100–200 K) and TWINABS for twinned crystals .
- Weak diffraction : Prioritize crystals < 0.3 mm in size and use synchrotron radiation for small or weakly diffracting samples.
Advanced: How to analyze regioselectivity in the chlorination of the quinoline core?
Answer:
Mechanistic studies : Use isotopic labeling (e.g., ³⁵Cl) or kinetic profiling to identify intermediates.
Computational modeling : Compare activation energies for chlorination at different positions via DFT (e.g., Gaussian 09) .
Substituent effects : Electron-donating groups (e.g., methyl) direct electrophilic attack to ortho/para positions.
LC-MS monitoring : Track reaction intermediates in real-time to confirm regioselectivity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
